
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is a stereochemically complex organic compound It is a derivative of octahydroindole-2-carboxylic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired carboxylic acid . The Fmoc group is then introduced to protect the amine functionality, which is crucial for subsequent reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays .
Medicine
In medicine, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases. Its role in the synthesis of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, is well-documented .
Industry
Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of trandolapril synthesis, it acts as a precursor that undergoes enzymatic hydrolysis to form the active drug, which then inhibits the ACE enzyme, reducing blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: Lacks the Fmoc protecting group, making it less versatile for certain synthetic applications.
Trandolapril: A pharmaceutical compound derived from (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, used to treat hypertension.
Uniqueness
The presence of the Fmoc group in (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid provides unique advantages in synthetic chemistry, such as protecting the amine group during reactions and allowing for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C24H25NO4 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(2S,3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21+,22+/m1/s1 |
Clé InChI |
JBZXLQHJZHITMW-YDFBLROQSA-N |
SMILES isomérique |
C1CC[C@H]2[C@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canonique |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


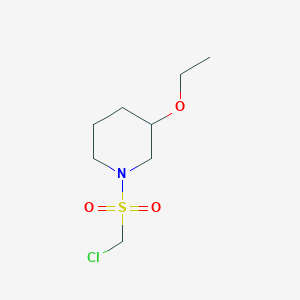
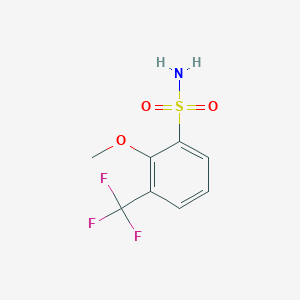
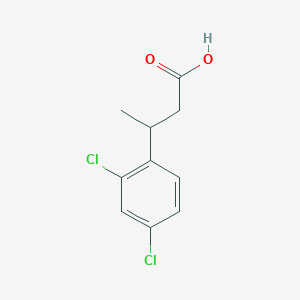

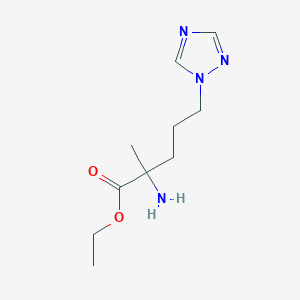
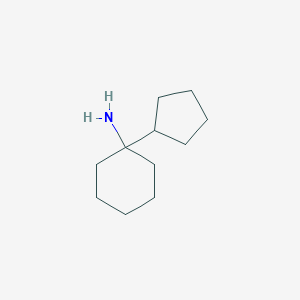

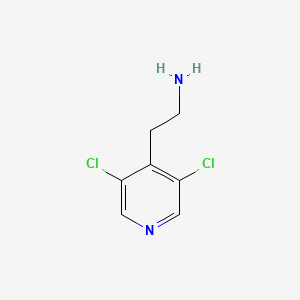
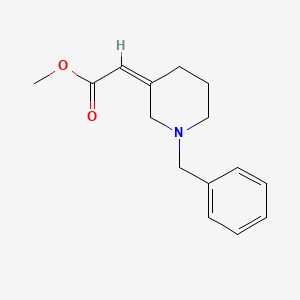
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
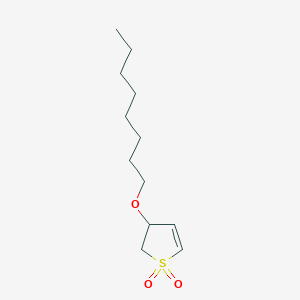
![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
